Cas no 84518-22-9 (1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-)

1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- structure
84518-22-9 structure
Product Name:1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
Numero CAS:84518-22-9
MF:C14H24O
MW:208.339764595032
CID:727486
PubChem ID:579157
Update Time:2025-04-19

1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl-
    • alpha,2,6,6-tetramethylcyclohexene-1-butyraldehyde
    • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexenyl)butanal
    • DTXSID50888214
    • 1-CETONAL
    • UNII-55RV8VAL82
    • SCHEMBL454132
    • .ALPHA.,2,6,6-TETRAMETHYL-1-CYCLOHEXENE-1-BUTANAL
    • alpha,2,6,6-Tetramethyl-1-cyclohexene-1-butanal
    • 55RV8VAL82
    • Luciferin aldehyde (Latia)
    • 1-Cyclohexene-1-butanal, .alpha.,2,6,6-tetramethyl-
    • 84518-22-9
    • 2-methyl-4-(2,6,6-trimethylcyclohexen-1-yl)butanal
    • NS00061550
    • Q27261337
    • 1-Cyclohexene-1-butyraldehyde, .alpha.,2,6,6-tetramethyl-
    • 1-CETONAL, (+/-)-
    • 21632-06-4
    • Cetonal
    • 2-Methyl-4-(2,6,6-trimethylcyclohex-1-enyl)butanal
    • 2-Methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butanal #
    • 2-METHYL-4-(2,6,6-TRIMETHYL-1-CYCLOHEXEN-1-YL)BUTANA
    • EINECS 282-993-2
    • 1-Cyclohexene-1-butanal, alpha,2,6,6-tetramethyl-
    • 2-(3-FORMYL)BUTYL-1,3,3-TRIMETHYLCYCLOHEX-1-ENE
    • Inchi: 1S/C14H24O/c1-11(10-15)7-8-13-12(2)6-5-9-14(13,3)4/h10-11H,5-9H2,1-4H3
    • Chiave InChI: MXNVWZZDDFIWHW-UHFFFAOYSA-N
    • Sorrisi: O=CC(C)CCC1=C(C)CCCC1(C)C

Proprietà calcolate

  • Massa esatta: 208.183
  • Massa monoisotopica: 208.183
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 4
  • Complessità: 261
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.4
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • Densità: 0.871
  • Punto di ebollizione: 281.7°C at 760 mmHg
  • Punto di infiammabilità: 126.8°C
  • Indice di rifrazione: 1.453
  • PSA: 17.07000
  • LogP: 4.12820

1-Cyclohexene-1-butanal,a,2,6,6-tetramethyl- Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.